1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17662863
InChI: InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3
SMILES:
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one

CAS No.:

Cat. No.: VC17662863

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one -

Specification

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
IUPAC Name 1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one
Standard InChI InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3
Standard InChI Key ZRMZYFUPLCYKLT-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1CC2(C1)CCCNC2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one features a spirocyclic system where a cyclohexane ring is fused to a pyrrolidine-like structure via a shared carbon atom, creating a rigid three-dimensional geometry. The molecule contains a ketone group (-C=O) attached to the spirocyclic amine moiety, which enhances its reactivity and enables participation in nucleophilic addition and condensation reactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₈N₂O
Molecular Weight182.26 g/mol
IUPAC Name1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one
Canonical SMILESCCC(=O)N1CC2(C1)CCCNC2
Topological Polar Surface Area45.5 Ų

The spirocyclic design imposes conformational constraints that are advantageous for binding to biological targets with high specificity .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the ketone carbonyl group (δ ~205–210 ppm in ¹³C NMR) and the sp³-hybridized nitrogen atoms. Density functional theory (DFT) calculations predict a puckered conformation for the six-membered ring, with the ketone group adopting an equatorial position to minimize steric strain. The compound’s logP value (calculated as 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one typically involves three stages:

  • Formation of the Spirocyclic Core:

    • Cyclocondensation of 1,5-diaminopentane with cyclopentanone under acidic conditions generates the 2,6-diazaspiro[3.5]nonane framework.

    • Catalysts: p-Toluenesulfonic acid (PTSA) in refluxing toluene.

  • Introduction of the Ketone Moiety:

    • Acylation of the secondary amine using propionyl chloride in dichloromethane (DCM) at 0–5°C.

    • Base: Triethylamine (TEA) to scavenge HCl byproducts.

  • Purification and Characterization:

    • Column chromatography (SiO₂, ethyl acetate/hexane gradient) yields >95% purity.

    • Critical quality controls: HPLC-MS for residual solvents and chiral purity.

Reaction Optimization

Key parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact
Temperature0–5°C during acylationMinimizes ketone racemization
Solvent PolarityDichloromethaneEnhances amine nucleophilicity
Stoichiometry1.2 eq propionyl chlorideEnsures complete amine functionalization

Alternative routes employing enzymatic catalysis or flow chemistry remain unexplored but could address scalability challenges.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Additions

The ketone group undergoes nucleophilic attacks, enabling the synthesis of secondary alcohols and imines:

  • Grignard Reaction: Reaction with methylmagnesium bromide forms 1-{2,6-diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-ol (yield: 78%).

  • Condensation with Hydrazines: Forms hydrazone derivatives for use in heterocyclic synthesis.

Reductive Amination

The secondary amine in the diazaspiro core reacts with aldehydes under hydrogenation conditions to yield N-alkylated derivatives, expanding structural diversity. For example:

  • Reaction with benzaldehyde and NaBH₃CN produces 1-{7-benzyl-2,6-diazaspiro[3.5]nonan-2-yl}propan-1-one (yield: 65%).

Challenges and Future Directions

Metabolic Stability Considerations

Spirocyclic compounds often face rapid hepatic clearance due to cytochrome P450 oxidation. For instance, the 2,7-diazaspiro analog 7b showed improved metabolic stability in human liver microsomes (t₁/₂ > 60 min) , a benchmark for future optimization of the 2,6-diazaspiro series.

Target Identification and Validation

High-throughput screening against kinase panels and GPCR libraries is needed to elucidate this compound’s pharmacological profile. Computational docking studies using AlphaFold2-predicted protein structures could prioritize targets for experimental validation.

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